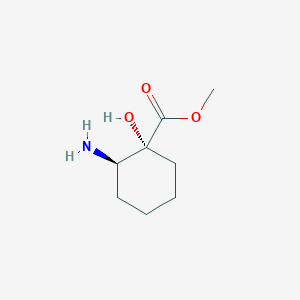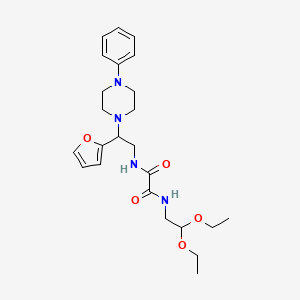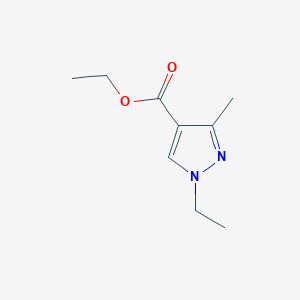
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Studies
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, and compounds with similar structures, have been extensively studied for their molecular structures using various spectroscopic methods. These compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The configuration of the hydrazonoic group in these compounds was confirmed by single-crystal X-ray diffraction. Furthermore, theoretical structures of these compounds have been optimized using hybrid calculations, revealing insights into their dipole moments and solvation energies. These studies help in understanding the protonation and reactivity of these compounds in solution, which is crucial for their applications in medicinal chemistry and materials science (Karrouchi et al., 2021).
Corrosion Inhibition
Carbohydrazide-pyrazole compounds, similar to this compound, have been investigated for their corrosion protection behavior on mild steel in acidic solutions. These studies involve the use of electrochemical and computational approaches, such as gravimetric methods, electrochemical impedance spectroscopy, and molecular orbital calculations. These compounds demonstrate high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul et al., 2020).
Coordination Chemistry and Material Science
Compounds with a pyrazole base, similar to the one , have been used to synthesize complexes with metals such as cadmium(II). These complexes have been characterized structurally and spectroscopically, offering potential applications in coordination chemistry and material science. The ligands in these complexes coordinate through various nitrogen atoms and ketonic oxygen atoms, forming structures with interesting geometrical arrangements. Such compounds and their complexes can have applications in various fields including catalysis, molecular recognition, and the design of new materials (Das et al., 2015).
Synthesis of Novel Derivatives
Researchers have been actively involved in synthesizing novel derivatives of carbohydrazide-pyrazole compounds. These synthetic processes often involve multi-step reactions and result in compounds with diverse functional groups. The structural identities of these new compounds are confirmed using various spectroscopic methods. These synthesized compounds are then investigated for their potential applications, such as in the development of new drugs, materials, or as intermediates in further chemical reactions (Idrees et al., 2016).
Propiedades
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-31-23-12-19(9-10-22(23)32-16-17-6-3-2-4-7-17)20-13-21(28-27-20)24(30)29-26-15-18-8-5-11-25-14-18/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVSJMAJPCVGT-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)
![(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2477182.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)